2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide

Catalog No.
S13385415
CAS No.
M.F
C10H12N4O
M. Wt
204.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryla...

Product Name

2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide

IUPAC Name

(E)-2-cyano-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enamide

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

InChI

InChI=1S/C10H12N4O/c1-3-14-6-9(7(2)13-14)4-8(5-11)10(12)15/h4,6H,3H2,1-2H3,(H2,12,15)/b8-4+

InChI Key

VASIQWISUSNMTQ-XBXARRHUSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C=C(C#N)C(=O)N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C(\C#N)/C(=O)N

2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide is a compound characterized by its unique structure, which includes a cyano group and a pyrazole moiety. This compound features a cyano group (CN-C\equiv N) attached to a carbon-carbon double bond, which is further connected to a pyrazole ring. The presence of the ethyl and methyl groups on the pyrazole ring contributes to its chemical properties and potential biological activities.

The reactivity of 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide can be attributed to its functional groups. The cyano group is known for its ability to participate in various nucleophilic addition reactions, while the double bond in the acrylamide structure can undergo Michael additions or polymerization under appropriate conditions.

For instance, the compound can react with nucleophiles such as amines or thiols, leading to the formation of more complex structures. Additionally, it may participate in cycloaddition reactions, particularly with electron-rich species.

Research has indicated that derivatives of 2-cyanoacrylamide compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. For example, some derivatives have shown potent inhibitory effects on specific kinases involved in cancer progression, such as TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), with IC50 values in the nanomolar range . This suggests that 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide may also possess similar bioactivity, warranting further investigation into its pharmacological potential.

The synthesis of 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide typically involves a multi-step process. A common method includes the condensation reaction between an appropriate pyrazole derivative and cyanoacetamide under basic conditions.

  • Starting Materials: The synthesis begins with 1-ethyl-3-methylpyrazole and cyanoacetamide.
  • Reaction Conditions: The reactants are usually mixed in an organic solvent such as ethanol and heated under reflux conditions.
  • Yield: This method can yield high purity products, often exceeding 90% yield depending on the reaction conditions and purification methods employed.

2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving inflammatory pathways or cancer.

Additionally, this compound can be explored for use in agrochemicals due to its structural features that may confer herbicidal or fungicidal properties.

Interaction studies involving 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide are essential for understanding its mechanism of action at the molecular level.

  • Binding Studies: These studies could include assessing how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Inhibition Studies: Evaluating its inhibitory effects on key enzymes involved in disease pathways provides insight into its therapeutic potential.

Several compounds share structural similarities with 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide, particularly within the cyanoacrylamide family and pyrazole derivatives. Notable examples include:

Compound NameStructure FeaturesUnique Properties
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)acrylamideContains benzimidazole moietyExhibits different biological activities
2-Cyano-N-(5-methylthiazol-2-yl)acetamideIncorporates thiazole ringPotential antimicrobial properties
2-Cyano-N-(4-(phenylthio)-phenyl)acetamideFeatures phenylthio substitutionMay show enhanced reactivity

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide that may contribute to distinct biological activities and applications.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.10111102 g/mol

Monoisotopic Mass

204.10111102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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